molecular formula C16H16Cl2O3 B4684465 {3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol

{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol

Cat. No. B4684465
M. Wt: 327.2 g/mol
InChI Key: FHCCLHJONNWRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as CCEPM and has a molecular formula of C17H18Cl2O3.

Mechanism of Action

The mechanism of action of {3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CCEPM may also work by reducing the levels of amyloid-beta peptides in the brain, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation. Additionally, CCEPM has been found to reduce the levels of amyloid-beta peptides in the brain, which may help to prevent the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol in lab experiments is its high yield and purity. Additionally, this compound has been found to be relatively stable and easy to handle. However, one of the limitations of using CCEPM in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of {3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol. One potential direction is the further investigation of its anticancer properties, particularly in vivo studies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease. Finally, further studies are needed to evaluate the potential toxicity of CCEPM and its safety profile in different applications.

Scientific Research Applications

{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol has been used in various scientific research studies due to its potential applications in different fields. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, CCEPM has also been studied for its potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-8,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCCLHJONNWRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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